3-Cyclopropyl-4-iodo-2H-pyrazole
Overview
Description
3-Cyclopropyl-4-iodo-2H-pyrazole is a heterocyclic compound with the molecular formula C6H7IN2 It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 3-Cyclopropyl-4-iodo-2H-pyrazole are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , and Alcohol dehydrogenase 1A in humans . These enzymes play a crucial role in the metabolism of alcohols in the body. Additionally, the compound also targets Mycocyclosin synthase in Mycobacterium tuberculosis .
Mode of Action
It is known to interact with its targets, potentially influencing their activity
Biochemical Pathways
The compound may affect the biochemical pathways involving alcohol dehydrogenases and mycocyclosin synthase
Result of Action
Given its targets, it may influence alcohol metabolism in humans and the activity of mycocyclosin synthase in Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
3-Cyclopropyl-4-iodo-2H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been found to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, this compound interacts with proteins involved in signal transduction pathways, modulating their function and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are consistent with the compound’s role as a CDK inhibitor.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and reduces cell proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a CDK inhibitor . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolism can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This distribution is crucial for its activity, as it ensures that the compound reaches its target enzymes and proteins.
Subcellular Localization
The subcellular localization of this compound is essential for its function . The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other regulatory proteins . Additionally, this compound can be directed to specific organelles through targeting signals and post-translational modifications, further influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-iodo-2H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as multicomponent reactions and cycloadditions, can be adapted for large-scale production. These methods often employ catalysts and optimized reaction conditions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-iodo-2H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction:
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bromine: Used for in situ oxidation of pyrazoline intermediates.
N-isocyanoiminotriphenylphosphorane: Used in cycloaddition reactions to form pyrazoles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-Cyclopropyl-4-iodo-2H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopropyl-4-iodo-2H-pyrazole include other pyrazole derivatives, such as:
4-Iodopyrazole: A related compound with similar chemical properties.
3,5-Diaryl-4-bromo-3H-pyrazoles: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and an iodine atom on the pyrazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-cyclopropyl-4-iodo-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRBOUPCQZBZAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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